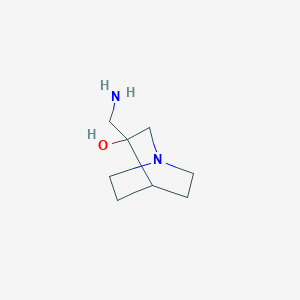
3-(Aminomethyl)quinuclidin-3-ol
Descripción general
Descripción
3-(Aminomethyl)quinuclidin-3-ol is a chemical compound with the molecular formula C8H16N2O It is a derivative of quinuclidine, a bicyclic amine, and features both an amino group and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)quinuclidin-3-ol typically involves the reduction of 3-quinuclidinone. One efficient method employs a bacterial reductase enzyme, such as ArQR from Agrobacterium radiobacter, which can reduce 3-quinuclidinone to ®-3-quinuclidinol with high enantioselectivity . Another approach involves the use of butyrylcholinesterase as a biocatalyst for the kinetic resolution of racemic quinuclidin-3-ol esters .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but the use of biocatalysts and chiral HPLC methods for enantioseparation are promising techniques for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 3-(Aminomethyl)quinuclidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions include various quinuclidine derivatives, which are valuable intermediates in pharmaceutical synthesis .
Aplicaciones Científicas De Investigación
3-(Aminomethyl)quinuclidin-3-ol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(Aminomethyl)quinuclidin-3-ol involves its interaction with cholinergic receptors. The compound acts as a ligand, binding to these receptors and modulating their activity. This interaction is crucial in the development of drugs targeting neurological pathways and conditions .
Comparación Con Compuestos Similares
3-Quinuclidinol: A closely related compound with similar applications in pharmaceuticals and organic synthesis.
Quinuclidine: The parent compound, which serves as a building block for various derivatives.
1,4-Diazabicyclo[2.2.2]octane: Another bicyclic amine with applications in catalysis and organic synthesis.
Uniqueness: 3-(Aminomethyl)quinuclidin-3-ol is unique due to its dual functional groups (amino and hydroxyl), which provide versatility in chemical reactions and potential for diverse applications in drug development and organic synthesis .
Propiedades
IUPAC Name |
3-(aminomethyl)-1-azabicyclo[2.2.2]octan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c9-5-8(11)6-10-3-1-7(8)2-4-10/h7,11H,1-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UONKGCZCROZZCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















